1-Phenylethanol 1-Phenylethanol

What is 1-Phenylethanol exactly?

1-Phenylethanol is an organic compound with the formula C6H5CHOH(OH).CH3. It is one of the most common chiral alcohols. Also known as alpha and styryl liquor, it is part of the organic compound class known as substituted derivatives and benzene. These are aromatic compounds that contain one monocyclic ring of benzene. 1-Phenylethanol can be found as a solid, soluble in water, and very weakly acidic compound (based on its pH). One of the biofluids that have detected 1-Phenylethanol includes saliva and feces.

The way 1-phenylethanol exists in nature

1-phenylethanol is found in the cell's cytoplasm.

1-Phenylethanol, also known as a glycoside in nature, is also found in white wine, chocolate, white wine, rum, white wine, and a variety of other foods, including beans, mushrooms, cloudberries, black tea, green tea, filbert, black tea, coffee, tea, tea, tea (Camellia sinensis), and beans.

How to synthesize 1-Phenylethanol?

1-phenylethanol(Racemic)is produced by reducing acetophenone with sodium borohydride. To make racemic 1-phenylethanol benzaldehyde could be reacted with methylmagnesium chloride or similar organic compounds.

Uses of 1-phenylethanol

1-phenylethanol can be used to substitute ethanol with aromatic alcohol. It is found at position 1.

1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides. It is one of the essential precursors for synthesizing fullerene-fused isochron derivatives via palladium-catalyzed hydroxyl-directed cyclization.

Friedlander synthesis uses 1-phenylethanol to synthesize quinolines. In this process, 1-phenylethanol reacts and 2-aminobenzylic al derivatives to give corresponding quinones.

It can also serve in the regioselective iridium-catalyzed multicomponent syntheses of pyrimidines.

The 1-Phenylethanol in biology

1-Phenylethanol (secondary metabolite) is also available. Secondary metabolites may be metabolically and physiologically non-essential molecules that can serve a defense or signaling role. They may be molecules formed from the incomplete metabolisms of other secondary compounds.

Brand Name: Vulcanchem
CAS No.: 98-85-1
VCID: VC20869294
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

1-Phenylethanol

CAS No.: 98-85-1

Cat. No.: VC20869294

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylethanol - 98-85-1

Specification

Description

What is 1-Phenylethanol exactly?

1-Phenylethanol is an organic compound with the formula C6H5CHOH(OH).CH3. It is one of the most common chiral alcohols. Also known as alpha and styryl liquor, it is part of the organic compound class known as substituted derivatives and benzene. These are aromatic compounds that contain one monocyclic ring of benzene. 1-Phenylethanol can be found as a solid, soluble in water, and very weakly acidic compound (based on its pH). One of the biofluids that have detected 1-Phenylethanol includes saliva and feces.

The way 1-phenylethanol exists in nature

1-phenylethanol is found in the cell's cytoplasm.

1-Phenylethanol, also known as a glycoside in nature, is also found in white wine, chocolate, white wine, rum, white wine, and a variety of other foods, including beans, mushrooms, cloudberries, black tea, green tea, filbert, black tea, coffee, tea, tea, tea (Camellia sinensis), and beans.

How to synthesize 1-Phenylethanol?

1-phenylethanol(Racemic)is produced by reducing acetophenone with sodium borohydride. To make racemic 1-phenylethanol benzaldehyde could be reacted with methylmagnesium chloride or similar organic compounds.

Uses of 1-phenylethanol

1-phenylethanol can be used to substitute ethanol with aromatic alcohol. It is found at position 1.

1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides. It is one of the essential precursors for synthesizing fullerene-fused isochron derivatives via palladium-catalyzed hydroxyl-directed cyclization.

Friedlander synthesis uses 1-phenylethanol to synthesize quinolines. In this process, 1-phenylethanol reacts and 2-aminobenzylic al derivatives to give corresponding quinones.

It can also serve in the regioselective iridium-catalyzed multicomponent syntheses of pyrimidines.

The 1-Phenylethanol in biology

1-Phenylethanol (secondary metabolite) is also available. Secondary metabolites may be metabolically and physiologically non-essential molecules that can serve a defense or signaling role. They may be molecules formed from the incomplete metabolisms of other secondary compounds.

CAS No. 98-85-1
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name 1-phenylethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
Standard InChI Key WAPNOHKVXSQRPX-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O
Boiling Point 399 °F at 745 mm Hg (NTP, 1992)
205.0 °C
204 °C
Colorform COLORLESS LIQ
Flash Point 185 °F (NTP, 1992)
200 °F (93 °C) (CLOSED CUP)
Melting Point 68 °F (NTP, 1992)
15.0 °C
20 °C
20.7 °C
20°C

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